

3-Cyclopentylpropan-1-amine chemical properties

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Compound of Interest

Compound Name: 3-Cyclopentylpropan-1-amine

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An In-depth Technical Guide to **3-Cyclopentylpropan-1-amine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Cyclopentylpropan-1-amine**, a versatile primary amine with significant potential in synthetic chemistry and drug discovery. The document details its chemical and physical properties, outlines plausible synthetic routes, discusses its characteristic reactivity, and explores its analytical characterization via modern spectroscopic techniques. Furthermore, this guide delves into the compound's relevance as a structural motif in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Introduction

3-Cyclopentylpropan-1-amine, with the chemical formula $C_8H_{17}N$, is a primary aliphatic amine featuring a cyclopentyl ring connected to a propyl chain that is terminated by an amino group. This unique combination of a non-polar cyclic moiety and a reactive polar functional group makes it an attractive building block in organic synthesis. The cyclopentyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which is of particular interest in the design of novel therapeutic agents. This guide

aims to be a foundational resource, consolidating the core chemical properties and offering expert insights into the synthesis, analysis, and potential applications of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in different solvents and reaction conditions. **3-Cyclopentylpropan-1-amine** is a liquid at room temperature with a characteristic amine odor. A summary of its key properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	3-cyclopentylpropan-1-amine	[1]
CAS Number	6053-58-3	[1]
Molecular Formula	C ₈ H ₁₇ N	[1] [2]
Molecular Weight	127.23 g/mol	[1] [2]
Boiling Point	168.3 ± 8.0 °C at 760 mmHg	[2]
Density	0.9 ± 0.1 g/cm ³	[2]
Flash Point	50.1 ± 13.3 °C	[2]
LogP (Octanol/Water Partition Coefficient)	2.42	[2]
Vapor Pressure	1.6 ± 0.3 mmHg at 25°C	[2]
Refractive Index	1.466	[2]
Polar Surface Area (PSA)	26.02 Å ²	[2]

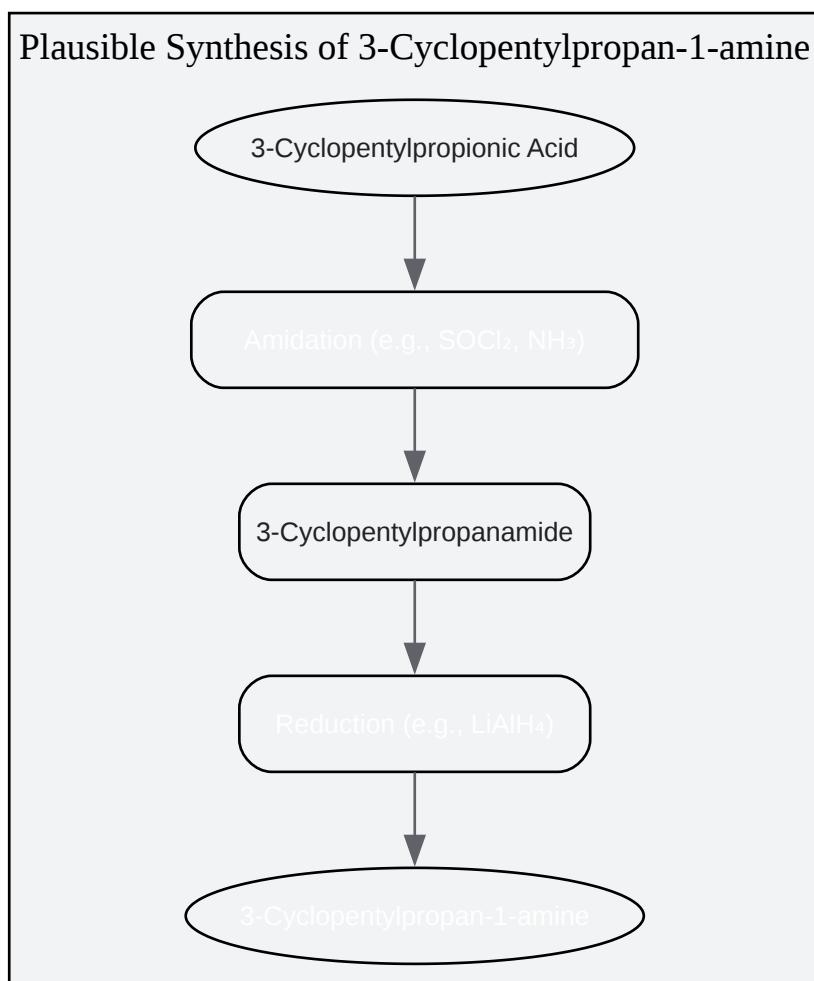
Synthesis and Reactivity

Synthetic Pathways

While multiple synthetic routes to **3-Cyclopentylpropan-1-amine** are conceivable, a common and reliable approach involves the reduction of a suitable precursor. One such pathway begins with 3-cyclopentylpropionic acid, which can be reduced to the corresponding alcohol, 3-

cyclopentyl-1-propanol.^[3] The alcohol can then be converted to the target amine. A more direct route could involve the reductive amination of 3-cyclopentylpropanal or the reduction of 3-cyclopentylpropanenitrile.

A plausible and efficient laboratory-scale synthesis is the reduction of 3-cyclopentylpropionitrile. This method is often favored due to the availability of the starting materials and the high yields typically achieved with modern reducing agents.



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Caption: A potential synthetic workflow for **3-Cyclopentylpropan-1-amine**.

Experimental Protocol: Synthesis via Reduction of 3-Cyclopentylpropanamide

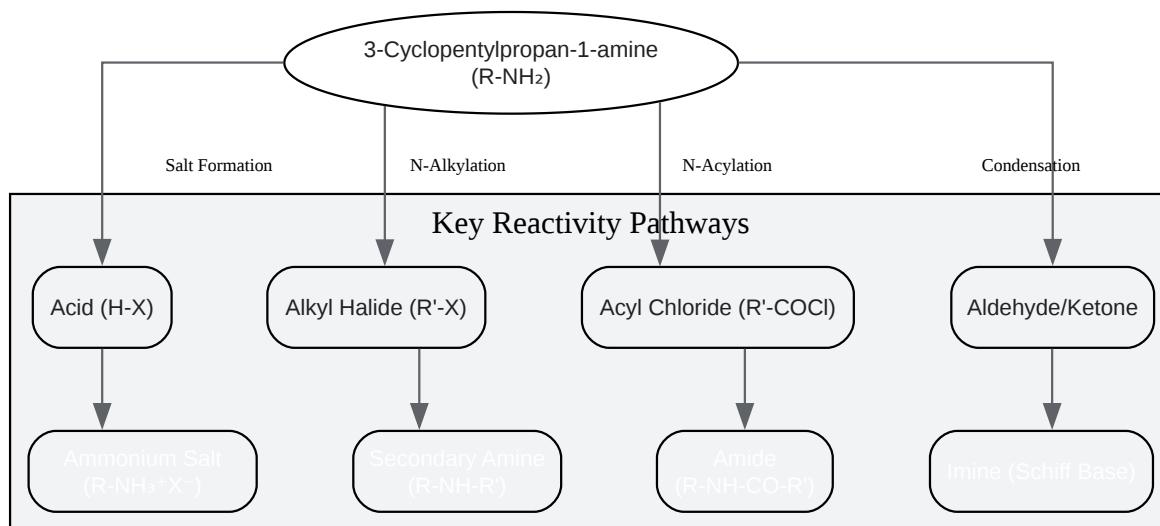
- Amide Formation: To a solution of 3-cyclopentylpropionic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride. After the reaction is complete, carefully add an excess of aqueous ammonia to yield 3-cyclopentylpropanamide.
- Purification: Extract the amide with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent (e.g., diethyl ether or THF).
- Reaction: Slowly add a solution of the purified 3-cyclopentylpropanamide to the LiAlH_4 suspension. The reaction is exothermic and should be cooled in an ice bath.
- Workup: After the reaction is complete, quench the excess LiAlH_4 by the sequential addition of water and a sodium hydroxide solution.
- Isolation: Filter the resulting solids and extract the filtrate with an organic solvent. The combined organic layers are then dried and concentrated to yield **3-Cyclopentylpropan-1-amine**. Further purification can be achieved by distillation.

Chemical Reactivity

The reactivity of **3-Cyclopentylpropan-1-amine** is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group, which makes it both a nucleophile and a base.

- Basicity and Salt Formation: As a base, it readily reacts with acids to form ammonium salts. This property is often exploited for purification or to create more water-soluble forms of the molecule.
- N-Alkylation and N-Acylation: The nucleophilic nitrogen can attack alkyl halides or acylating agents to form secondary or tertiary amines and amides, respectively. These reactions are fundamental in building more complex molecular architectures.

- Reaction with Carbonyls: It can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines in a process known as reductive amination.



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Caption: Core reactivity of **3-Cyclopentylpropan-1-amine**.

Analytical Characterization

The structural confirmation of **3-Cyclopentylpropan-1-amine** relies on a combination of spectroscopic methods. The expected spectral features are summarized in Table 2.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A broad singlet for the -NH₂ protons (chemical shift can vary with solvent and concentration, typically 0.5-5.0 ppm).[4][5] This signal disappears upon D₂O exchange.[5]- A triplet for the -CH₂- protons adjacent to the nitrogen (deshielded, ~2.3-3.0 ppm).[4]- Multiplets for the cyclopentyl and propyl chain protons in the upfield region (~0.8-1.8 ppm).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbon atom bonded to the nitrogen in the 10-65 ppm region.[4]- Signals for the other aliphatic carbons of the propyl chain and cyclopentyl ring at higher field strengths.
IR Spectroscopy	<ul style="list-style-type: none">- A pair of medium intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of a primary amine.[5][6]- An N-H bending vibration around 1580-1650 cm⁻¹.[6]- C-N stretching absorption in the 1020-1250 cm⁻¹ range.[6]- C-H stretching of the aliphatic groups just below 3000 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- An odd-numbered molecular ion peak (M⁺) at m/z = 127, consistent with the nitrogen rule for a compound with one nitrogen atom.[5]- A base peak resulting from α-cleavage (loss of a butyl radical from the propyl chain and cyclopentyl ring) to form a stable iminium ion.

Applications and Relevance in Drug Development

While specific applications of **3-Cyclopentylpropan-1-amine** are not extensively documented in mainstream literature, its structural motifs are highly relevant in medicinal chemistry. The incorporation of small, lipophilic cycloalkyl groups like cyclopentyl is a common strategy in drug

design to enhance binding affinity and improve pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).

The primary amine group serves as a crucial handle for further chemical modifications, allowing for the construction of a diverse library of compounds. For instance, it can be used to introduce the molecule into larger scaffolds or to form salts that improve solubility and bioavailability. The overall structure can be seen as a lipophilic fragment with a basic nitrogen center, a common feature in many centrally active agents that need to cross the blood-brain barrier. Amines with similar structures, such as cyclopropylamine, are found in various therapeutic agents, including antidepressants and antiviral drugs.[\[7\]](#)

Safety and Handling

3-Cyclopentylpropan-1-amine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation).[\[1\]](#)
[\[2\]](#)
- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
- First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[\[2\]](#)

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